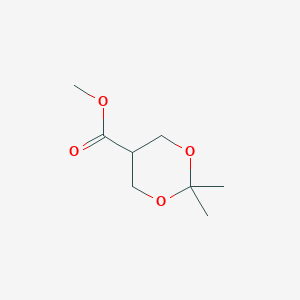

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

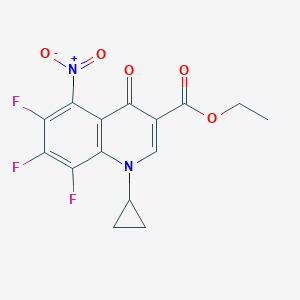

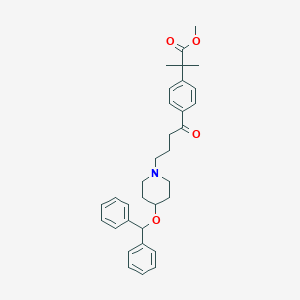

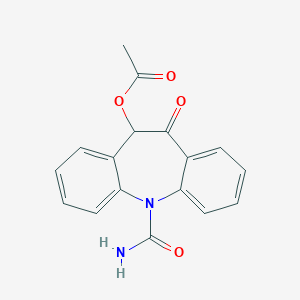

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with interesting properties and reactions. It belongs to the class of organic compounds known as 1,3-dioxanes, which are characterized by a six-membered ring containing two oxygen atoms and four carbon atoms.

Synthesis Analysis

The synthesis of related 1,3-dioxane compounds involves various chemical reactions. For instance, the synthesis of (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a compound with structural similarities, was achieved through a multi-step process including asymmetric dihydroxylation and saponification (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives has been extensively studied. For example, 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid features a chair conformation of the 1,3-dioxane ring, with substituents occupying equatorial and axial positions (Guo-Kai Jia et al., 2012).

Chemical Reactions and Properties

1,3-Dioxane derivatives undergo various chemical reactions. For example, 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones react with sodium borohydride, leading to hydrogenation products. The structure of these products was confirmed through x-ray diffraction analysis (Krapivin et al., 1989).

Physical Properties Analysis

The physical properties of 1,3-dioxane derivatives are influenced by their molecular structure. For example, the conformation of 5,5-disubstituted 2,2-dimethyl-1,3-dioxanes in solutions shows that the 1,3-dioxane ring predominantly adopts a chair conformation (Kraiz, 1985).

Chemical Properties Analysis

The chemical properties of these compounds are often explored through their reactions. For instance, the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates involved reactions with amino acid esters, demonstrating the versatility of 1,3-dioxane derivatives in organic synthesis (Babu et al., 2008).

Aplicaciones Científicas De Investigación

1. Production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane

- Application Summary : This compound is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane. These are oxygenated additives to fuel .

- Methods of Application : The face-centered composite design (FCCD) of RSM was applied for the optimization of the reaction parameters for the ketalisation reaction using AAC-CC as a catalyst .

- Results : From the optimized results, the acidic catalyst AAC-CC resulted in a glycerol conversion, i.e. 80.3% under the actual laboratory experiment .

2. Synthesis of Meldrum’s Acid

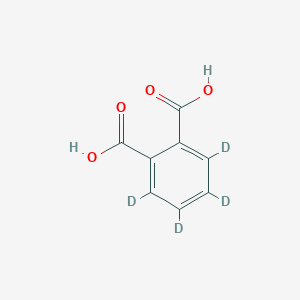

- Application Summary : Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is used in the synthesis of Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione, an organic compound with formula .

- Methods of Application : The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid .

- Results : The resulting product is a crystalline colorless solid, sparingly soluble in water. It decomposes on heating with release of carbon dioxide and acetone .

3. Synthesis of Gymnodimine

- Application Summary : Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used as a chiral building block to make the key tetrahydrofuran subunit of gymnodimine, a marine algal toxin .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of (2 R)- [1- 2 H 2 ]-glycerol

- Application Summary : Methyl ®- (+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate may be used as a starting material to synthesize (2 R)- [1- 2 H 2 ]-glycerol, a probe to study the stereochemistry of glycerol metabolism in Streptomyces cattleya .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Organic Building Blocks

- Application Summary : Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate may be used to synthesize organic building blocks like ®-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2S,8R)-2-amino-8-[®2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

6. Food, Drug, Pesticide or Biocidal Product Use

- Application Summary : Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is used in the food, drug, pesticide, or biocidal product industry .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

7. Synthesis of Cyclopentenone Derivatives

- Application Summary : Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can be used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

8. Synthesis of Multiple C-C Bond Formations

- Application Summary : Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity .

- Methods of Application : The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid .

- Results : The resulting product is a crystalline colorless solid, sparingly soluble in water. It decomposes on heating with release of carbon dioxide and acetone .

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDNLXOQRGUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633411 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

CAS RN |

155818-14-7 |

Source

|

| Record name | Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)